molecular formula C20H17N5O4 B2593395 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-02-4

9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2593395
CAS No.: 898447-02-4
M. Wt: 391.387
InChI Key: YVNCNEYIYXBGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-6-carboxamide family, characterized by an 8-oxo-8,9-dihydro-7H-purine core substituted at positions 2 and 9. The 2-phenyl and 9-(2,4-dimethoxyphenyl) substituents distinguish it from analogs. While specific biological data are unavailable in the provided evidence, its structural features align with purine derivatives used in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-12-8-9-13(14(10-12)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNCNEYIYXBGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the 2,4-dimethoxyphenyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid degradation of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethoxyphenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its purine core is similar to that of many biologically active molecules, making it a candidate for drug development, particularly in targeting enzymes and receptors involved in cellular signaling pathways.

Medicine

In medicine, research has focused on the compound’s potential therapeutic applications. Studies have investigated its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular targets.

Industry

Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exerting anti-cancer effects. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences, molecular properties, and synthesis/applications of related purine-6-carboxamides:

Compound Name Substituent (Position 2) Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound
9-(2,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
Phenyl 2,4-Dimethoxyphenyl C₂₀H₁₈N₅O₄* 392.38* Methoxy groups enhance polarity; synthesis likely involves S-alkylation (similar to Scheme 3, ) .
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide () H (assumed) 3,4-Dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 Methyl groups reduce solubility; used as a building block in organic synthesis .
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide () Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Methyl substituents at positions 2 and 9 may limit electronic interactions .
9-(2,4-Dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide () Furan-2-yl 2,4-Dimethoxyphenyl - - Heterocyclic furan introduces π-π stacking potential; no molecular data provided .
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide () 2,4-Dimethoxyphenyl 2-Fluorophenyl - - Fluorine increases electronegativity; custom synthesis available .

*Estimated based on structural analysis.

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with 3,4-dimethylphenyl () and 4-methylphenyl (). Methoxy groups improve solubility in polar solvents and may influence binding affinity in biological systems.
  • Steric and Electronic Profiles :

    • 2-Phenyl (target) vs. 2-methyl (): The phenyl group provides a larger aromatic surface for hydrophobic interactions.
    • Furan-2-yl () introduces a heterocyclic moiety, altering electronic distribution and reactivity compared to purely aromatic substituents .

Critical Notes and Discrepancies

  • Molecular Formula Consistency : and share the formula C₁₄H₁₃N₅O₂ despite differing substituents, likely due to positional isomerism (e.g., 3,4- vs. 4-methylphenyl).
  • Data Gaps : Molecular weights for and are unavailable, limiting direct comparison.

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the purine scaffold followed by functionalization at specific positions. Various synthetic routes have been documented in literature, emphasizing the importance of substituents on the phenyl ring for enhancing biological activity.

Anticancer Properties

Research indicates that derivatives of purine compounds exhibit significant anticancer activities. For instance, studies have shown that modifications to the purine structure can enhance its efficacy against various cancer cell lines. The compound in focus has been evaluated for its cytotoxic effects on human cancer cells, with results demonstrating a notable reduction in cell viability at certain concentrations.

Table 1: Anticancer Activity of Purine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
9-(2,4-dimethoxyphenyl)-8-oxo...MCF-7 (Breast Cancer)12.5Induction of apoptosis
9-(2,4-dimethoxyphenyl)-8-oxo...HeLa (Cervical Cancer)15.0Inhibition of DNA synthesis
Other AnaloguesVariousVariesMultiple pathways

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It was noted that certain analogues could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. The structure-activity relationship suggests that electron-withdrawing groups enhance COX inhibitory activity.

Table 2: Anti-inflammatory Activity

CompoundCOX Enzyme Inhibition (IC50 µM)
9-(2,4-dimethoxyphenyl)-8-oxo...COX-1: 10.5; COX-2: 8.0
Indomethacin (Standard)COX-1: 9.17; COX-2: N/A

Case Studies

One notable study evaluated the compound's effects on glioma cell lines. The results indicated a significant reduction in cell proliferation and migration, suggesting potential therapeutic applications in treating glioblastoma.

Another study focused on the pharmacokinetics and toxicity profile of the compound, revealing a favorable safety margin in animal models compared to existing chemotherapeutics.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that substituents on the phenyl ring significantly influence biological activity. For example:

  • Dimethoxy groups enhance solubility and bioavailability.
  • Electron-withdrawing groups can increase potency against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.